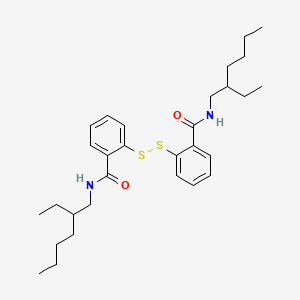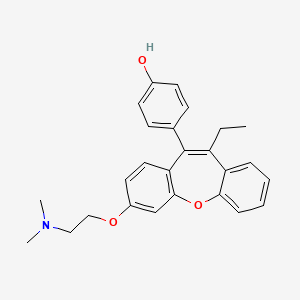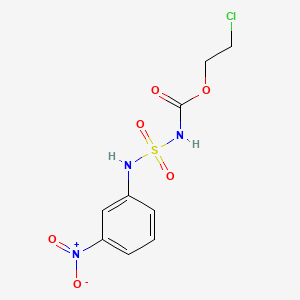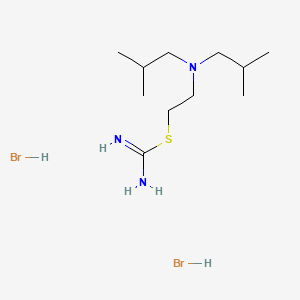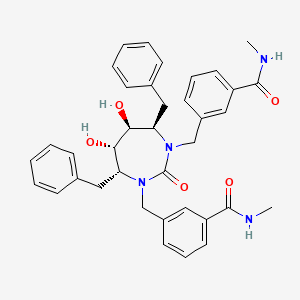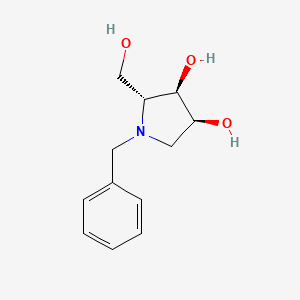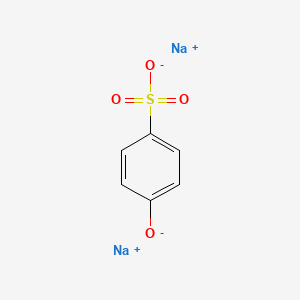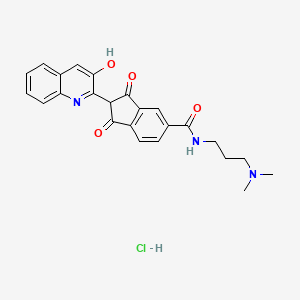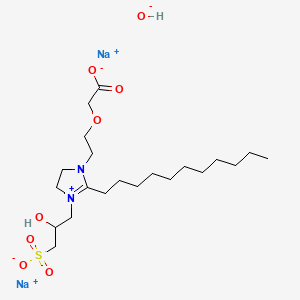
1H-Imidazolium, 1-(2-(carboxymethoxy)ethyl)-4,5-dihydro-3-(2-hydroxy-3-sulfopropyl)-2-undecyl-, hydroxide, disodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Imidazolium, 1-(2-(carboxymethoxy)ethyl)-4,5-dihydro-3-(2-hydroxy-3-sulfopropyl)-2-undecyl-, hydroxide, disodium salt is a complex organic compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields such as chemistry, biology, and industry due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazolium, 1-(2-(carboxymethoxy)ethyl)-4,5-dihydro-3-(2-hydroxy-3-sulfopropyl)-2-undecyl-, hydroxide, disodium salt typically involves multi-step organic reactions. The process may start with the preparation of the imidazole ring, followed by the introduction of various functional groups through substitution reactions. Common reagents used in these reactions include alkyl halides, carboxylic acids, and sulfonic acids. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis process and ensure consistency.
化学反応の分析
Types of Reactions
1H-Imidazolium, 1-(2-(carboxymethoxy)ethyl)-4,5-dihydro-3-(2-hydroxy-3-sulfopropyl)-2-undecyl-, hydroxide, disodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The imidazolium ring can participate in nucleophilic or electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl or aryl groups into the imidazolium ring.
科学的研究の応用
1H-Imidazolium, 1-(2-(carboxymethoxy)ethyl)-4,5-dihydro-3-(2-hydroxy-3-sulfopropyl)-2-undecyl-, hydroxide, disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound can act as a biological probe or a drug delivery agent due to its ability to interact with biological molecules.
Medicine: It has potential therapeutic applications, such as antimicrobial and anticancer agents, due to its unique chemical properties.
Industry: The compound is used in the production of specialty chemicals, surfactants, and ionic liquids.
作用機序
The mechanism by which 1H-Imidazolium, 1-(2-(carboxymethoxy)ethyl)-4,5-dihydro-3-(2-hydroxy-3-sulfopropyl)-2-undecyl-, hydroxide, disodium salt exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The compound can modulate various biochemical pathways, leading to its observed biological and chemical activities. For example, it may inhibit enzyme activity by binding to the active site or alter cell membrane properties by interacting with lipid bilayers.
類似化合物との比較
Similar Compounds
1H-Imidazolium, 1-(2-hydroxyethyl)-3-methyl-: Known for its use in ionic liquids and as a catalyst.
1H-Imidazolium, 1-(2-carboxyethyl)-3-methyl-: Used in biological applications and as a surfactant.
1H-Imidazolium, 1-(2-sulfopropyl)-3-methyl-: Employed in industrial processes and as a stabilizer.
Uniqueness
1H-Imidazolium, 1-(2-(carboxymethoxy)ethyl)-4,5-dihydro-3-(2-hydroxy-3-sulfopropyl)-2-undecyl-, hydroxide, disodium salt stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound in various fields.
特性
CAS番号 |
70892-78-3 |
|---|---|
分子式 |
C21H40N2Na2O8S |
分子量 |
526.6 g/mol |
IUPAC名 |
disodium;2-[2-[3-(2-hydroxy-3-sulfonatopropyl)-2-undecyl-4,5-dihydroimidazol-3-ium-1-yl]ethoxy]acetate;hydroxide |
InChI |
InChI=1S/C21H40N2O7S.2Na.H2O/c1-2-3-4-5-6-7-8-9-10-11-20-22(14-15-30-17-21(25)26)12-13-23(20)16-19(24)18-31(27,28)29;;;/h19,24H,2-18H2,1H3,(H-,25,26,27,28,29);;;1H2/q;2*+1;/p-2 |
InChIキー |
MXXMQMMJMQHOJZ-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCCCCCC1=[N+](CCN1CCOCC(=O)[O-])CC(CS(=O)(=O)[O-])O.[OH-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


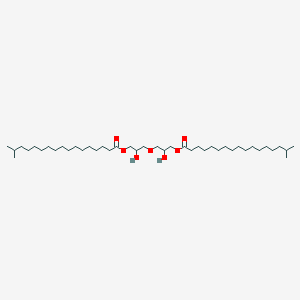

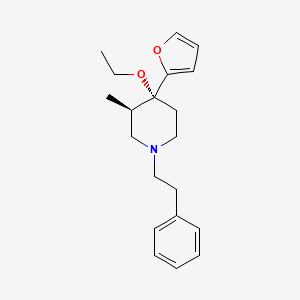
![N-[(2R)-4-chloro-3-oxo-1-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylbutan-2-yl]acetamide](/img/structure/B15193855.png)

